molecular formula C12H18O3 B3064376 2,2-Dimethyl-3-[(1E)-2-methyl-3-oxo-1-propen-1-yl]-cyclopropanecarboxylic acid ethyl ester CAS No. 100520-73-8

2,2-Dimethyl-3-[(1E)-2-methyl-3-oxo-1-propen-1-yl]-cyclopropanecarboxylic acid ethyl ester

Cat. No.: B3064376
CAS No.: 100520-73-8
M. Wt: 210.27 g/mol
InChI Key: NZCQSUAYJCWCDR-SOFGYWHQSA-N
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Description

2,2-Dimethyl-3-[(1E)-2-methyl-3-oxo-1-propen-1-yl]-cyclopropanecarboxylic acid ethyl ester is a chemical compound that falls under the category of cyclopropane carboxylic acid derivatives. This compound is known for its intricate molecular structure and wide range of applications in various fields, including chemistry, biology, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-[(1E)-2-methyl-3-oxo-1-propen-1-yl]-cyclopropanecarboxylic acid ethyl ester typically involves a series of steps that include:

  • Cyclopropane Ring Formation: : Starting with the formation of the cyclopropane ring through a reaction involving dimethyl malonate and a suitable base.

  • Formation of Propenyl Group: : Introduction of the propenyl group via a Wittig or Horner–Wadsworth–Emmons reaction.

  • Esterification: : The final step involves esterification of the resulting carboxylic acid with ethanol under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production often employs continuous flow reactors to optimize the yield and efficiency of the reaction. Catalysts and specific solvents are chosen to enhance the reaction rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions where the propenyl group is often targeted.

  • Reduction: : Reduction reactions can convert the keto group into a hydroxyl group.

  • Substitution: : It can also partake in nucleophilic substitution reactions, especially at the ester functionality.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Solvents: : Toluene, ether, and ethanol are commonly used solvents in these reactions.

Major Products

  • Oxidation Products: : May include carboxylic acids or epoxides.

  • Reduction Products: : Typically yield alcohols.

  • Substitution Products: : Could result in various ester derivatives depending on the nucleophile.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules due to its reactive cyclopropane ring.

Biology

It's utilized in biochemical studies to understand enzyme interactions and inhibitor design, given its structural complexity.

Medicine

The compound is explored in drug design and development, particularly for its potential to modulate biological pathways due to its structural resemblance to biologically active molecules.

Industry

In industrial applications, it's used as a precursor in the manufacture of agricultural chemicals, such as herbicides and pesticides, due to its stability and reactivity.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The cyclopropane ring provides a rigid framework, allowing specific and high-affinity binding to these targets. The propenyl and keto groups facilitate interactions with active sites, influencing biochemical pathways and reactions.

Comparison with Similar Compounds

Compared to other cyclopropane carboxylic acid derivatives, this compound stands out due to its unique combination of a cyclopropane ring with a propenyl and keto group, which confer distinct chemical reactivity and biological activity.

List of Similar Compounds

  • Cyclopropanecarboxylic acid derivatives without the propenyl group

  • Compounds with similar ester functionalities

  • Cyclopropane derivatives used in other industrial applications

That sums up the detailed breakdown of 2,2-Dimethyl-3-[(1E)-2-methyl-3-oxo-1-propen-1-yl]-cyclopropanecarboxylic acid ethyl ester. Hope this helps!

Properties

IUPAC Name

ethyl 2,2-dimethyl-3-[(E)-2-methyl-3-oxoprop-1-enyl]cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-5-15-11(14)10-9(12(10,3)4)6-8(2)7-13/h6-7,9-10H,5H2,1-4H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCQSUAYJCWCDR-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(C1(C)C)C=C(C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1C(C1(C)C)/C=C(\C)/C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30631104
Record name Ethyl 2,2-dimethyl-3-[(1E)-2-methyl-3-oxoprop-1-en-1-yl]cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100520-73-8
Record name Ethyl 2,2-dimethyl-3-[(1E)-2-methyl-3-oxoprop-1-en-1-yl]cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-3-[(1E)-2-methyl-3-oxo-1-propen-1-yl]-cyclopropanecarboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyl-3-[(1E)-2-methyl-3-oxo-1-propen-1-yl]-cyclopropanecarboxylic acid ethyl ester
Reactant of Route 3
2,2-Dimethyl-3-[(1E)-2-methyl-3-oxo-1-propen-1-yl]-cyclopropanecarboxylic acid ethyl ester
Reactant of Route 4
2,2-Dimethyl-3-[(1E)-2-methyl-3-oxo-1-propen-1-yl]-cyclopropanecarboxylic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
2,2-Dimethyl-3-[(1E)-2-methyl-3-oxo-1-propen-1-yl]-cyclopropanecarboxylic acid ethyl ester
Reactant of Route 6
2,2-Dimethyl-3-[(1E)-2-methyl-3-oxo-1-propen-1-yl]-cyclopropanecarboxylic acid ethyl ester

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